(4R)-4-propan-2-yl-2-[(4S)-4-propan-2-yl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazole
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Overview
Description
(4R)-4-propan-2-yl-2-[(4S)-4-propan-2-yl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazole is a complex organic compound characterized by its unique structure, which includes multiple trifluoromethyl groups and dihydroimidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-propan-2-yl-2-[(4S)-4-propan-2-yl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazole typically involves multi-step organic reactions. The process begins with the preparation of the dihydroimidazole core, followed by the introduction of the trifluoromethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and polar aprotic solvents to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its trifluoromethyl groups make it particularly useful in fluorine-19 nuclear magnetic resonance (NMR) studies.
Medicine
Medically, this compound has potential applications as a pharmaceutical intermediate. Its structure suggests it could be a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The dihydroimidazole rings play a crucial role in stabilizing the compound’s conformation, facilitating its interaction with target molecules.
Comparison with Similar Compounds
Similar Compounds
- (4R)-4-propan-2-yl-2-[(4S)-4-propan-2-yl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazole
- This compound
Uniqueness
The uniqueness of this compound lies in its multiple trifluoromethyl groups and dihydroimidazole rings, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring high stability and specific molecular interactions.
Properties
Molecular Formula |
C26H28F6N4 |
---|---|
Molecular Weight |
510.5 g/mol |
IUPAC Name |
(4R)-4-propan-2-yl-2-[(4S)-4-propan-2-yl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazole |
InChI |
InChI=1S/C26H28F6N4/c1-15(2)21-13-35(19-9-5-7-17(11-19)25(27,28)29)23(33-21)24-34-22(16(3)4)14-36(24)20-10-6-8-18(12-20)26(30,31)32/h5-12,15-16,21-22H,13-14H2,1-4H3/t21-,22+ |
InChI Key |
HTZNQWGWICKGFA-SZPZYZBQSA-N |
Isomeric SMILES |
CC(C)[C@H]1CN(C(=N1)C2=N[C@@H](CN2C3=CC=CC(=C3)C(F)(F)F)C(C)C)C4=CC=CC(=C4)C(F)(F)F |
Canonical SMILES |
CC(C)C1CN(C(=N1)C2=NC(CN2C3=CC=CC(=C3)C(F)(F)F)C(C)C)C4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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